4‑Fold Lower HPPD IC₅₀ vs. NTBC (Nitisinone) – Direct Head‑to‑Head Comparison in the Same Study
In a direct head‑to‑head pig‑liver HPPD assay, 2‑(2‑nitrobenzoyl)cyclohexane‑1,3‑dione (compound 1) exhibited an IC₅₀ of 0.16 µM (± 0.06 µM). By contrast, the 4‑trifluoromethyl analogue NTBC (nitisinone) showed an IC₅₀ of 0.04 µM (± 0.01 µM). This represents a 4‑fold difference in potency, confirming that the 4‑position substituent is a key driver of inhibitory strength .
| Evidence Dimension | HPPD enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.16 µM (± 0.06 µM) |
| Comparator Or Baseline | NTBC (nitisinone) – 0.04 µM (± 0.01 µM) |
| Quantified Difference | 4‑fold weaker inhibition (IC₅₀ ratio 4:1) |
| Conditions | Pig liver 4‑HPPD spectrophotometric enol borate assay |
Why This Matters
For mechanistic studies requiring a less‑potent HPPD inhibitor (e.g., to avoid complete enzyme shutdown), this compound provides a defined, quantifiable potency window compared to the ultra‑potent nitisinone, enabling tunable inhibition in both agrochemical and pharmaceutical research.
- [1] Wu, C.-S.; Huang, J.-L.; Sun, Y.-S.; Yang, D.-Y. Mode of Action of 4‑Hydroxyphenylpyruvate Dioxygenase Inhibition by Triketone‑type Inhibitors. J. Med. Chem. 2002, 45, 2222–2228 (Table 1). View Source
